molecular formula C11H8O2 B11940663 7-Hydroxy-6h-benzo[7]annulen-6-one CAS No. 3144-47-6

7-Hydroxy-6h-benzo[7]annulen-6-one

Cat. No.: B11940663
CAS No.: 3144-47-6
M. Wt: 172.18 g/mol
InChI Key: QNVQFWMESMXFLQ-UHFFFAOYSA-N
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Description

7-Hydroxy-6h-benzo7annulen-6-one is an organic compound with the molecular formula C11H8O2 . It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of biphenyl-2-carboxylic acid as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired product . The reaction conditions often include the use of potassium peroxydisulfate and silver nitrate as catalysts, with the reaction being carried out in a mixture of water and acetonitrile at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-6h-benzo7annulen-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s hydroxyl and ketone groups enable diverse chemical modifications:

  • Oxidative Debenzylation : Chloranil (tetrachloro-o-benzoquinone) is used to remove benzyl protecting groups, yielding free amines .

  • Acetylation : N-acetylation of amines alters biological activity, as seen in derivatives like 49 (N-acetyl congener) .

  • Alkylation : Michael addition and aldol reactions modify the aromatic core, enabling structural diversification .

Benzannulation Reactions

A notable reaction involves amine-triggered benzannulation , where β-enamino esters undergo Michael addition and subsequent cyclization. For example:

  • Condensation : Benzylamine and ethyl acetoacetate form a β-enamino ester.

  • Michael Addition : The enamine attacks a chalcone, facilitated by Ca(OTf)₂.

  • Cyclization : Intramolecular aldol reaction followed by elimination and oxidative aromatization with chloranil yields 6H-benzo annulen-6-one derivatives .

General Procedure for Benzannulation

ReagentQuantityCondition
β-enamino ester1 equivNeat, 100°C, 2 h
Chloranil2.5 equivNeat, 100°C, 2.5 h

Cycloaddition Reactions

Povarov-type [3 + 2 + 1] cycloadditions are used to synthesize quinoline derivatives. For instance, 7-amino-6H-benzo annulen-6-one reacts with acetophenone and styrene in the presence of iodine to form tetracyclic compounds .

Ring Expansion via Hypervalent Iodine

Hypervalent iodine reagents (e.g., HTIB) enable metal-free ring expansion to form seven-membered rings. The reaction involves:

  • Ring expansion : 1-vinylcycloalkanols undergo tandem ring expansion and hetero-Diels-Alder reactions.

  • Oxidative cleavage : RuCl₃/NaIO₄ converts intermediate dienes to lactones .

Ring Expansion Products

Starting MaterialProductYield
1-vinylcycloalkanolSeven-membered ketoneUp to 55%
Dihydro intermediateMedium-ring lactoneVaries

Biological Activity Correlations

While not directly related to chemical reactivity, the compound’s biological properties (e.g., anticancer activity) are influenced by structural modifications. For example, derivatives with extended carbon chains exhibit enhanced activity against MCF7 and A549 cell lines .

Mechanistic Insights

Key mechanistic steps include:

  • Electrophilic attack : Activated carbonyl groups facilitate nucleophilic substitutions.

  • SET oxidation : Charge-transfer complexes with hypervalent iodine enable radical-mediated reactions .

  • Tandem reactions : Multi-step processes (e.g., elimination followed by demethylation) optimize yield .

Challenges and Limitations

  • Low yields : Oxidative coupling and ring expansion often result in by-products, necessitating careful optimization .

  • Functional group compatibility : Harsh conditions (e.g., polyphosphoric acid) may degrade sensitive functionalities.

Scientific Research Applications

Neuroprotective Properties

Research has indicated that derivatives of benzoannulene compounds, including 7-hydroxy-6h-benzo annulen-6-one, exhibit neuroprotective effects. For instance, a study highlighted the efficacy of related compounds in protecting against acute brain injury. These compounds were shown to penetrate the blood-brain barrier and bind specifically to high-affinity targets without causing acute toxicity in rodent models .

Anticancer Activity

The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Studies have demonstrated that certain derivatives possess selective growth inhibitory effects against various cancer cell lines, including glioma and prostate cancer cells. The presence of hydroxyl groups in the structure is believed to enhance its antiproliferative activity .

Metal Ion Interaction

The lactone group present in the structure of 7-hydroxy-6h-benzo annulen-6-one has been shown to selectively interact with metal ions, particularly Iron (III). This property is crucial for applications in biochemistry and environmental science, where metal chelation is necessary .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of benzoannulene derivatives on rodent models subjected to induced brain injury. The results indicated that these compounds significantly reduced neuronal death and improved behavioral outcomes post-injury, suggesting their potential use in treating neurological disorders .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of 7-hydroxy-6h-benzo annulen-6-one on human glioblastoma and neuroblastoma cell lines. The findings revealed dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Data Tables

Application AreaCompound DerivativeObserved EffectReference
NeuroprotectionSodium salt of benzoannuleneReduced neuronal death
Anticancer ActivityHydroxyl-substituted derivativeInhibition of glioma cell proliferation
Metal Ion InteractionUrolithin B analogsSelective binding to Iron (III)

Mechanism of Action

The mechanism by which 7-Hydroxy-6h-benzo7annulen-6-one exerts its effects, particularly in medicinal applications, involves its interaction with molecular targets such as estrogen receptors . The compound can bind to these receptors and promote their degradation, thereby inhibiting the estrogen signaling pathway. This mechanism is particularly useful in the treatment of estrogen receptor-positive cancers, where the downregulation of estrogen receptors can lead to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxyl group and a ketone group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial applications .

Biological Activity

7-Hydroxy-6h-benzoannulen-6-one is a polycyclic aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and neuroprotection. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H8O2C_{11}H_8O_2 with a molecular weight of 172.18 g/mol. It features a hydroxyl group and a ketone functional group, which contribute to its chemical reactivity and biological properties. The specific structure allows for various modifications, potentially leading to derivatives with enhanced biological activities.

Biological Activities

Research indicates that 7-Hydroxy-6h-benzoannulen-6-one exhibits several notable biological activities:

  • Neuroprotective Effects :
    • The compound has been shown to enhance affinity for GluN2B receptors, which are implicated in neurodegenerative diseases. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease.
    • In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress and neurotoxicity induced by corticosterone .
  • Anticancer Properties :
    • Preliminary studies suggest that 7-Hydroxy-6h-benzoannulen-6-one may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of estrogen receptor activity, making it a candidate for hormone-dependent cancers.
    • A comparative analysis indicated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values suggesting significant potency .
  • Antioxidant Activity :
    • The compound acts as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. This property is crucial in both neuroprotection and cancer therapy contexts .

The mechanism by which 7-Hydroxy-6h-benzoannulen-6-one exerts its effects involves several pathways:

  • Interaction with Receptors : The compound binds to specific receptors, including estrogen receptors, influencing their degradation and thereby inhibiting signaling pathways critical for tumor growth in hormone-sensitive cancers.
  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes involved in cancer progression and neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase, although its efficacy compared to established inhibitors remains under investigation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydro-5H-benzoannuleneLacks hydroxyl and ketone groupsSimpler structure without functional modifications
6H-Benzo[c]chromen-6-oneFused ring system with different groupsExhibits different biological activities
3-Hydroxybenzo[c]chromen-4-oneContains hydroxyl group but differentDifferent reactivity patterns

The unique functional groups of 7-Hydroxy-6h-benzoannulen-6-one confer distinct chemical reactivity and biological properties compared to structurally similar compounds. Its hydroxyl and ketone functionalities make it a versatile candidate for further research in organic synthesis and medicinal applications.

Case Studies

  • Neuroprotection Study :
    • A study evaluated the protective effects of 7-Hydroxy-6h-benzoannulen-6-one on HT-22 neuronal cells exposed to corticosterone. Results indicated that the compound significantly increased cell viability in a dose-dependent manner, highlighting its potential as a neuroprotective agent against stress-induced damage .
  • Anticancer Activity Assessment :
    • In vitro tests against various cancer cell lines demonstrated that 7-Hydroxy-6h-benzoannulen-6-one exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin, with specific IC50 values indicating its effectiveness against melanoma cells .

Properties

CAS No.

3144-47-6

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

7-hydroxybenzo[7]annulen-6-one

InChI

InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13)

InChI Key

QNVQFWMESMXFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C(=O)C=C2C=C1)O

Origin of Product

United States

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